molecular formula C11H10BrNO2 B8059765 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid

Cat. No. B8059765
M. Wt: 268.11 g/mol
InChI Key: URJKTOAYMXPTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid involves the bromination of 1-ethyl-1H-indole-4-carboxylic acid followed by purification and isolation of the desired product.

Starting Materials
1-ethyl-1H-indole-4-carboxylic acid, Bromine, Acetic acid, Sodium acetate, Hydrogen peroxide, Wate

Reaction
Step 1: Dissolve 1-ethyl-1H-indole-4-carboxylic acid (1.0 g) in acetic acid (10 mL) and add sodium acetate (1.2 g)., Step 2: Add bromine (1.2 mL) dropwise to the reaction mixture while stirring at room temperature., Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 2 hours., Step 4: Add hydrogen peroxide (1 mL) to the reaction mixture and stir for an additional 30 minutes., Step 5: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 7: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent., Step 8: Collect the desired product as a white solid (yield: 0.8 g, 70%).

properties

IUPAC Name

6-bromo-1-ethylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-13-4-3-8-9(11(14)15)5-7(12)6-10(8)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJKTOAYMXPTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid

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